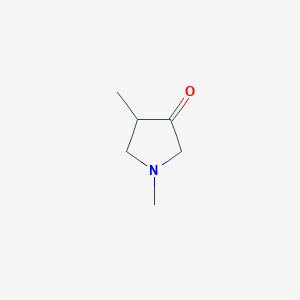

N-(2-(furan-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

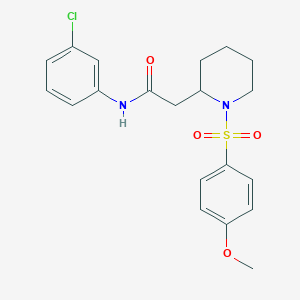

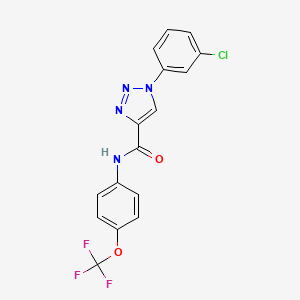

“N-(2-(furan-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also has a pyrazole ring, which is a five-membered ring containing two nitrogen atoms . The compound also includes a sulfonamide group, which consists of a sulfur atom, two oxygen atoms, and an amine group .

Synthesis Analysis

While the specific synthesis process for this compound isn’t available, furan and pyrazole derivatives are often synthesized through various methods. For instance, furan derivatives can be synthesized from carbohydrates or renewable resources . Pyrazole derivatives, on the other hand, can be synthesized through the reaction of 1,3-diketones with hydrazines .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its furan, pyrazole, and sulfonamide groups. The furan ring and pyrazole ring likely contribute to the compound’s aromaticity . The sulfonamide group could potentially form hydrogen bonds with other molecules .

Chemical Reactions Analysis

Furan and pyrazole rings are known to undergo various chemical reactions. Furan rings can participate in Diels-Alder reactions with electrophilic alkenes and alkynes . Pyrazole rings can undergo reactions such as halogenation, nitration, and sulfonation .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the furan ring could contribute to the compound’s aromaticity and potentially its solubility in certain solvents . The sulfonamide group could influence the compound’s acidity and ability to form hydrogen bonds .

Scientific Research Applications

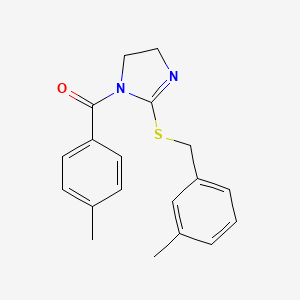

Crystallographic Studies

The compound "4-[5-(Furan-2-yl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide" showcases significant molecular twists, as observed through crystallographic studies. The amino N atom forms a hydrogen bond, leading to the formation of supramolecular chains and layers via C—H⋯O interactions. This study reveals the compound's potential in designing materials with specific supramolecular architectures (Asiri et al., 2012).

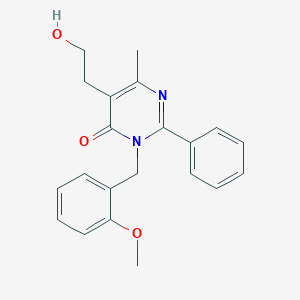

Medicinal Chemistry

Derivatives of this compound class have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), showcasing their potential as selective inhibitors for COX-2, which is a target for anti-inflammatory drugs. Extensive structure-activity relationship (SAR) work has led to the identification of potent and selective COX-2 inhibitors (Penning et al., 1997).

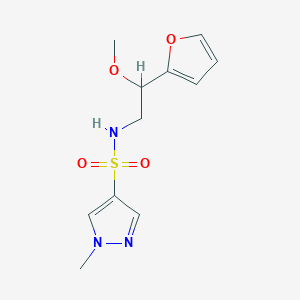

Enzyme Inhibition

Research into polymethoxylated-pyrazoline benzene sulfonamides shows significant inhibitory effects on carbonic anhydrase isoenzymes, suggesting applications in the development of inhibitors for managing conditions like glaucoma, epilepsy, and mountain sickness. These compounds have shown superior CA inhibitory activity compared to reference compounds, highlighting their therapeutic potential (Kucukoglu et al., 2016).

Anticancer and Antimicrobial Applications

Several studies have synthesized and evaluated the biological activities of sulfonamide derivatives, revealing their potential as anticancer and antimicrobial agents. For instance, the synthesis and biological evaluation of pyrazoline benzene sulfonamides have shown promising activities against various cancer cell lines, providing a foundation for developing new anticancer therapies (Ozmen Ozgun et al., 2019).

Mechanism of Action

Target of Action

Furan derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Furan derivatives are known for their remarkable therapeutic efficacy , implying that this compound may interact with its targets in a way that modulates their function, leading to therapeutic effects.

Biochemical Pathways

Furan derivatives are known to possess various biological activities , suggesting that this compound may influence multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics , which may influence the bioavailability of this compound.

Result of Action

Given the diverse biological activities of furan derivatives , this compound may induce a variety of molecular and cellular changes.

Action Environment

The reactivity of furan, a fundamental member of the furans family , suggests that environmental conditions may play a role in the action of this compound.

Future Directions

The future research directions could involve studying the biological activity of this compound, given that some furan and pyrazole derivatives have shown promising biological activities . Additionally, the compound’s potential applications in material science or as a building block in organic synthesis could be explored.

properties

IUPAC Name |

N-[2-(furan-2-yl)-2-methoxyethyl]-1-methylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4S/c1-14-8-9(6-12-14)19(15,16)13-7-11(17-2)10-4-3-5-18-10/h3-6,8,11,13H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYLXDHBWPGRJCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=CO2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxylic acid](/img/structure/B2808135.png)

![6-((3,4-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2808137.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2808138.png)

methane](/img/structure/B2808139.png)

![1-(3-chlorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2808152.png)

![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2808153.png)